7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a unique structure that includes a piperidine ring conjugated to a benzyl group and a dioxoloquinazolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be achieved through several synthetic routes. One common method involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde. This reaction can also be performed using the Heck reaction, which involves the coupling of 2-(2-iodophenethyl)isoquinolin-1(2H)-one . These methods offer good yields and are relatively simple to perform.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or sulfides.
Scientific Research Applications
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticonvulsant and antimicrobial activities . Additionally, this compound is of interest in the field of materials science for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in the body, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28) |
InChI Key |
FICSRDABMSGKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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